2,2-Dichloro-1,1,1-trifluoroethane

Descripción

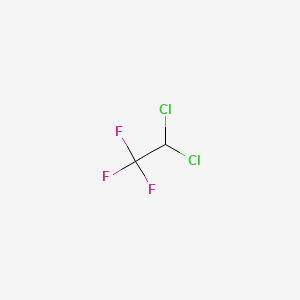

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dichloro-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2F3/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMHBGPWCHTMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2F3, Array | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROTRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020712 | |

| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-dichloro-1,1,1-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Dichlorotrifluoroethane is a colorless nonflammable gas. Nearly odorless., Gas or Vapor; Liquid, Colorless gas; [CAMEO], Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROTRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 2,2-dichloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorotrifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1-Trifluoro-2,2-dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

27.82 °C, 28 °C | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 2100 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.21 | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4638 g/cu cm at 25 °C, Relative density (water = 1): 1.5 | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.4 | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

718.0 [mmHg], 718 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 14 | |

| Record name | 1,1,1-Trifluoro-2,2-dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/, Common impurities reported in several samples of HCFC-123:[Table#6242] | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

306-83-2, 34077-87-7 | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROTRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2,2-dichloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUORO-2,2-DICHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7C791U3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-107 °C | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Chemistry and Atmospheric Fate of 2,2 Dichloro 1,1,1 Trifluoroethane

Atmospheric Lifetime and Degradation Pathways

The presence of a hydrogen atom in the HCFC-123 molecule makes it susceptible to oxidation in the lower atmosphere, resulting in a significantly shorter atmospheric lifetime compared to CFCs. nasa.gov This characteristic is central to its reduced environmental impact. nasa.gov

The primary removal mechanism for HCFC-123 from the atmosphere is its reaction with hydroxyl radicals (•OH). noaa.govnasa.gov This degradation is initiated in the troposphere, the lowest layer of the atmosphere. noaa.gov The reaction with •OH determines the atmospheric lifetime of HCFCs, which for HCFC-123 is estimated to be approximately 1.3 years. researchgate.netepa.gov This relatively short lifetime limits the fraction of the emitted substance that can reach and subsequently impact the stratospheric ozone layer. nasa.govnoaa.gov The process contrasts sharply with CFCs, which lack a C-H bond and are therefore not readily removed in the troposphere. nasa.gov

The atmospheric degradation of HCFC-123 proceeds through a series of reactions following the initial interaction with hydroxyl radicals. nasa.gov This process leads to the formation of several intermediate and final products. nasa.govnasa.gov

The degradation cascade for HCFC-123 (CHCl₂CF₃) is understood to follow these steps:

Initial •OH Attack : The hydroxyl radical abstracts the hydrogen atom, forming a haloalkyl radical (•CCl₂CF₃).

Oxidation : This radical reacts with oxygen (O₂) to form a peroxy radical (CF₃CCl₂O₂•).

Further Reactions : Subsequent reactions lead to the formation of a haloalkoxy radical (CF₃CCl₂O•). nasa.gov

Bond Fission : For HCFCs with two chlorine atoms on the same carbon, like HCFC-123, one chlorine atom is released almost immediately. nasa.gov The resulting product is trifluoroacetyl chloride (CF₃C(O)Cl). nasa.gov

Hydrolysis : Trifluoroacetyl chloride undergoes hydrolysis within atmospheric water droplets (in-cloud hydrolysis), yielding trifluoroacetic acid (TFA; CF₃COOH) and hydrochloric acid (HCl). nasa.govresearchgate.netescholarship.org

Ultimately, the complete breakdown of HCFC-123 in the atmosphere results in the formation of inorganic acids like hydrochloric acid (HCl) and hydrogen fluoride (B91410) (HF), carbon monoxide (CO), carbon dioxide (CO₂), and the persistent trifluoroacetic acid (TFA). nasa.govnih.gov

Table 1: Atmospheric Degradation Products of HCFC-123 This interactive table summarizes the key products formed during the atmospheric breakdown of 2,2-dichloro-1,1,1-trifluoroethane.

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| Trifluoroacetyl chloride | CF₃C(O)Cl | Intermediate formed after initial oxidation and C-Cl bond cleavage. nasa.gov |

| Hydrochloric acid | HCl | Formed during the hydrolysis of chlorinated intermediates like CF₃C(O)Cl. nasa.gov |

| Hydrogen fluoride | HF | Formed from the breakdown of fluorine-containing fragments. |

| Trifluoroacetic acid | CF₃COOH | Formed from the in-cloud hydrolysis of trifluoroacetyl chloride. nasa.govresearchgate.netescholarship.org |

| Carbon dioxide | CO₂ | A final oxidation product in the degradation chain. |

Assessment of Atmospheric Environmental Impact Potentials

The environmental impact of HCFC-123 is quantified using standard metrics that assess its potential to deplete stratospheric ozone and contribute to global warming. epa.govnih.gov

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone compared to CFC-11, which has an ODP of 1.0. epa.gov For HCFC-123, the calculated ODP has been subject to revision as atmospheric models have become more sophisticated. researchgate.netnih.gov

Early assessments, often relying on two-dimensional (2-D) models, reported an ODP for HCFC-123 of approximately 0.02. epa.gov However, more recent evaluations using advanced three-dimensional (3-D) chemical-transport models have yielded a lower ODP of 0.0098. nih.govresearchgate.net This reduction is attributed to the improved ability of 3-D models to simulate the compound's atmospheric transport and its rapid removal in the troposphere, which limits the amount of chlorine that can be transported to the stratosphere. researchgate.netnih.gov Despite its low ODP, HCFC-123 is still regulated under the Montreal Protocol due to its chlorine content. nih.gov

The Global Warming Potential (GWP) quantifies the warming influence of a greenhouse gas relative to the same mass of carbon dioxide (CO₂), which has a GWP of 1.0. tecnichenuove.it The GWP is typically calculated over a specific time horizon, such as 100 years. iastate.edu

HCFC-123 has a 100-year GWP of 77. epa.gov This low value is a direct consequence of its short atmospheric lifetime of 1.3 years. epa.govnih.gov Because it is removed from the atmosphere relatively quickly, its capacity to absorb outgoing infrared radiation and contribute to radiative forcing is limited in duration. nih.goviastate.edu The climate impact of HCFC-123 is therefore considered to be extremely small. nih.gov

Table 2: Atmospheric Lifetime and Environmental Potentials of HCFC-123 This interactive table provides key environmental metrics for this compound based on scientific assessments.

| Metric | Value | Time Horizon | Source(s) |

|---|---|---|---|

| Atmospheric Lifetime | 1.3 years | N/A | researchgate.netepa.gov |

| Ozone Depletion Potential (ODP) | 0.02 | N/A | epa.gov |

| Ozone Depletion Potential (ODP) (3-D Model) | 0.0098 | N/A | nih.govresearchgate.net |

The degradation products of HCFC-123 are released into the atmosphere and can influence environmental chemistry. nasa.govnih.gov The formation of HCl and HF contributes to atmospheric acidity and can be a component of acid deposition, commonly known as acid rain. nih.gov

Of particular note is the formation of trifluoroacetic acid (TFA). nasa.govresearchgate.net TFA is highly stable in the environment, and its primary removal from the atmosphere occurs through wet and dry deposition. nasa.govescholarship.org Once deposited, TFA partitions into the aqueous environment, where it can accumulate due to its persistence. fluorocarbons.orgnoaa.gov While modeling studies and measurements indicate that current and near-future concentrations of TFA from the degradation of HCFCs and other fluorocarbons are low and not expected to pose a significant risk to aquatic ecosystems, its long-term accumulation warrants ongoing evaluation. fluorocarbons.orgfluorocarbons.org

Atmospheric Transport, Distribution, and Modeling Studies

Modeling studies are essential tools for understanding and quantifying these processes. By simulating atmospheric physics and chemistry, these models can estimate the atmospheric lifetime, ODP, and Global Warming Potential (GWP) of compounds like HCFC-123. nih.govacs.org Over the years, the sophistication of these models has evolved from two-dimensional representations to more complex three-dimensional models, providing increasingly accurate assessments of the environmental impacts of HCFC-123. acs.org

Two-Dimensional Atmospheric Model Applications

For many years, two-dimensional (2D) atmospheric models were the standard tool for assessing the impact of ozone-depleting substances. nih.govacs.org These models typically represent the atmosphere in a simplified manner, averaging variables longitudinally (east-west) and simulating the movement and chemical changes of substances with respect to latitude and altitude. nasa.gov

A general-purpose 2D model, like the one used at the Goddard Space Flight Center (GSFC), extends from the south pole to the north pole in latitude and from the ground to an altitude of about 90 kilometers. nasa.gov Such models incorporate a wide range of chemical reactions and photodissociation processes, along with atmospheric dynamics like vertical and meridional winds and diffusion. nasa.gov Historically, these models have been used to study changes in middle-atmosphere ozone resulting from both natural phenomena and human-made compounds, including chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). nasa.gov All early assessments of the ODP for HCFC-123 were based on the results from these types of 2D models. nih.govacs.org

Three-Dimensional Atmospheric Model Development and Application (e.g., MOZART-3)

The development of three-dimensional (3D) chemical transport models (CTMs) represented a significant advancement in the ability to simulate the complex behavior of atmospheric trace gases. Unlike their 2D counterparts, 3D models resolve atmospheric processes in latitude, longitude, and altitude, offering a more realistic depiction of transport and chemistry.

A pivotal study utilized the Model for Ozone and Related chemical Tracers, version 3 (MOZART-3), a sophisticated 3D global model of atmospheric physics and chemistry, to assess the environmental impacts of HCFC-123. nih.govacs.org This marked the first instance that the ODP of an HCFC was determined using a 3D model. nih.govacs.org

The research yielded a semi-empirical ODP for HCFC-123 of 0.0098. nih.govacs.org This value was notably smaller than the ODP values that had been previously calculated using 2D models. nih.govacs.org The study concluded that the projected environmental impact from the use and emissions of HCFC-123 is extremely small, a result attributed to its short atmospheric lifetime, low ODP and GWP, and the limited scale of its production and emission in its primary applications. nih.govacs.org The contribution of HCFC-123 to the total amount of reactive chlorine in the stratosphere was found to be too small to be measurable. acs.org

The application of the MOZART-3 model demonstrated the importance of 3D modeling for short-lived substances, as it can more accurately account for the geographical variations in emissions and atmospheric processing, leading to more refined environmental impact assessments.

Data Tables

Table 1: Comparison of HCFC-123 Ozone Depletion Potential (ODP) Values

| Model Type | ODP Value | Source |

| 2-Dimensional Models | Higher than 3D model values | nih.govacs.org |

| 3-Dimensional Model (MOZART-3) | 0.0098 | nih.govacs.org |

Synthetic Methodologies and Chemical Transformations Involving 2,2 Dichloro 1,1,1 Trifluoroethane

Industrial Synthesis Routes and Process Optimization

The industrial production of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) is primarily achieved through two main pathways: the hydrofluorination of a chlorinated ethylene (B1197577) precursor or the hydrodechlorination of a more highly chlorinated ethane (B1197151) molecule.

One of the most common commercial methods involves the liquid-phase or vapor-phase hydrofluorination of tetrachloroethylene (B127269) (perchloroethylene). In liquid-phase processes, the reaction is typically catalyzed by antimony-based catalysts, such as antimony pentachloride or a mixture of antimony trifluoride and chlorine. acs.org Continuous vapor-phase processes are also widely used, employing gaseous hydrogen fluoride (B91410) over heterogeneous catalysts like fluorinated alumina, chromium, or iron-based catalysts. acs.org The extent of chlorine-to-fluorine exchange can be controlled by optimizing reaction parameters such as hydrogen fluoride concentration, temperature, and contact time to maximize the yield of HCFC-123.

Another significant industrial route is the hydrodechlorination of 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (CFC-113a). nist.gov A more specific patented process describes the production of HCFC-123 by reacting 1,1,2-trichloro-2,2-difluoroethane (HCFC-122) and/or 1,1,2,2-tetrachloro-1-fluoroethane (HCFC-121) with hydrogen fluoride in a liquid phase. This reaction utilizes antimony pentachloride as a catalyst. rsc.org Process optimization for this route focuses on controlling the reaction temperature, typically between 50 and 150°C, and the molar ratio of hydrogen fluoride to the starting material. These controls are crucial for depressing the formation of the unwanted isomer, 1,1,2-dichloro-1,2,2-trifluoroethane (HCFC-123a), thereby enhancing the purity and yield of the desired product. rsc.org

| Starting Material(s) | Primary Reagent | Catalyst System | Phase | Key Optimization Parameters | Reference(s) |

| Tetrachloroethylene | Hydrogen Fluoride (HF) | Antimony pentachloride; or Cr, Fe, fluorinated alumina | Liquid or Vapor | Temperature, HF concentration, contact time | acs.org |

| 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a) | Hydrogen Source | Not specified | Not specified | Not specified | nist.gov |

| 1,1,2-Trichloro-2,2-difluoroethane (HCFC-122) / 1,1,2,2-Tetrachloro-1-fluoroethane (HCFC-121) | Hydrogen Fluoride (HF) | Antimony pentachloride (SbCl₅) | Liquid | Temperature (50-150°C), HF molar ratio | rsc.org |

Role as a Precursor in Novel Organic Synthesis

The chemical reactivity of the C-H and C-Cl bonds in HCFC-123 allows it to serve as a versatile building block for synthesizing more complex fluorinated molecules. It is a known intermediate in the manufacturing of certain agricultural chemicals and other fluorocarbons like 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) and pentafluoroethane (B1204445) (HFC-125). nist.gov Furthermore, it is a key starting material for producing trifluoroacetyl chloride through photochemical oxidation. rsc.org Recent research has expanded its utility into advanced organic transformations, including carbene chemistry, cross-coupling reactions, and reductive dehalogenation.

HCFC-123 can serve as a precursor to the highly reactive intermediate, 1-chloro-2,2,2-trifluoroethylidene (CF₃C̈Cl), a type of carbene. The generation of this carbene typically proceeds via an alpha-elimination reaction, where the hydrogen and one chlorine atom are removed from the same carbon atom, often with the use of a strong base.

A patented process demonstrates this principle by using HCFC-123 as a starting material for the synthesis of 2-chloro-1,1,1-trifluoropropene (HFO-1233xf), a valuable hydrofluoroolefin. In this method, the carbene is generated from HCFC-123 in situ and is then reacted with a methyl halide, such as methyl chloride. This initial reaction forms 2,3-dichloro-1,1,1-trifluoropropane, which subsequently undergoes dehydrochlorination to yield the target trifluoropropene. This transformation highlights the utility of HCFC-123 in building more complex carbon skeletons through carbene intermediates.

The C-Cl bonds in HCFC-123, while generally inert, can be activated using transition metal catalysts, particularly copper. This has enabled the development of novel cross-coupling reactions.

A notable example is the copper-mediated coupling of HCFC-123 with phenols and thiophenols. This reaction, which uses diethylamine (B46881) as both a ligand and an activator for the copper, provides a direct method to form C-O and C-S bonds, yielding products of the type ArO-CHClCF₃ and ArS-CHClCF₃. rsc.org

More recently, this methodology was extended to the coupling of HCFC-123 with terminal alkynes. This reaction provides an efficient route to synthesize trifluoroethylated alkynes (R-C≡C-CH₂CF₃). The process involves the activation of both C-Cl bonds successively under mild conditions. A typical procedure involves heating the terminal alkyne with HCFC-123 in the presence of copper powder and diethylamine in a solvent like 1,2-dichloroethane (B1671644) (DCE). This reaction is significant as it represents a Csp³–Csp cross-coupling using a common HCFC, turning an ozone-depleting chemical into a valuable fluorinated building block.

| Coupling Partner | Catalyst/Reagents | General Product Structure | Reference(s) |

| Phenols (ArOH) | Cu / Diethylamine | ArO-CHClCF₃ | rsc.org |

| Thiophenols (ArSH) | Cu / Diethylamine | ArS-CHClCF₃ | rsc.org |

| Terminal Alkynes (R-C≡CH) | Cu powder / Diethylamine / DCE | R-C≡C-CH₂CF₃ |

The chlorine atoms in HCFC-123 can be selectively removed through reductive dehalogenation processes. Chemically, this can be achieved using reducing metals like zinc. For instance, the reaction of HCFC-123 with zinc in the presence of aldehydes leads to the formation of an organozinc intermediate, which then reacts to form 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols. This demonstrates a controlled, partial dehalogenation and subsequent C-C bond formation.

Electrocatalytic methods also present a viable approach for dehalogenation. While research on the direct electrochemical reduction of HCFC-123 is not extensively detailed, studies on closely related compounds like CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) provide strong evidence for the feasibility of this approach. The electrochemical reduction of CFCs has been shown to proceed at various cathodes (e.g., Pb, Ag, Hg, Pt), often leading to the elimination of two chlorine atoms to form an olefin. nist.gov For example, the reduction of CFC-113a at a mercury cathode has been shown to yield HCFC-123. nist.gov These processes suggest that controlled-potential electrolysis could be a tool for the selective reductive transformation of HCFC-123 into other useful chemicals.

Mechanistic Insights into C-Cl Bond Activation and Cleavage in Synthetic Transformations

The utility of HCFC-123 in the aforementioned synthetic transformations hinges on the selective activation and cleavage of its C-H and C-Cl bonds. The specific mechanism depends on the reagents and conditions employed.

In the copper-mediated cross-coupling reactions , a radical mechanism is believed to be operative. rsc.org The process is thought to be initiated by a single-electron transfer (SET) from a copper(I) species to the HCFC-123 molecule. This transfer leads to the cleavage of a C-Cl bond, forming a chloride anion and a 2-chloro-1,1,1-trifluoroethyl radical (•CHClCF₃). This radical can then be trapped by the nucleophile (e.g., a phenoxide or an alkynide) to form the coupled product. Mechanistic experiments on the coupling with alkynes suggest that an outer-sphere radical process is not the main pathway, indicating a more complex interaction at the copper center.

For carbene formation , the mechanism is a classic alpha-elimination . A base abstracts the acidic proton from HCFC-123 to form a carbanion (⁻CCl₂CF₃). This intermediate is unstable and rapidly eliminates a chloride ion from the same carbon atom, resulting in the formation of the 1-chloro-2,2,2-trifluoroethylidene carbene (CF₃C̈Cl) and a chloride salt.

In reductive dehalogenation with zinc metal, the mechanism involves the oxidative addition of the C-Cl bond onto the metal surface. This forms an organozinc intermediate (e.g., Cl(CF₃)HC-Zn-Cl), which is the key reactive species that participates in subsequent reactions.

Finally, insights from flame chemistry show that under thermal conditions, the C-Cl bond in HCFC-123 cleaves to form chlorine radicals (Cl•). These radicals participate in catalytic cycles, such as H + HCl ⇌ H₂ + Cl and OH + HCl ⇌ H₂O + Cl, which are central to its chemical behavior at high temperatures. This fundamental reactivity underscores the relative lability of the C-Cl bond compared to the C-F and C-C bonds within the molecule.

Biotransformation and Metabolic Pathways of 2,2 Dichloro 1,1,1 Trifluoroethane in Biological Systems Non Human Animal Models

In Vivo Metabolic Fate and Metabolite Identification in Animal Models

Studies in animal models, primarily rodents and guinea pigs, have been instrumental in elucidating the metabolic fate of 2,2-dichloro-1,1,1-trifluoroethane. These investigations have consistently shown that the compound undergoes extensive metabolism, leading to the formation of several key metabolites.

The biotransformation of this compound proceeds through both oxidative and reductive pathways, catalyzed by the cytochrome P450 enzyme system. nih.govnih.gov Oxidative metabolism, a major route, involves the initial hydroxylation of the compound, which is a critical step in its detoxification and elimination. nih.gov This process ultimately leads to the formation of trifluoroacetic acid as the primary metabolite. nih.govnih.gov

Under anaerobic conditions, reductive metabolic pathways become more prominent. nih.gov In vitro studies with rat liver microsomes have shown that under such conditions, this compound can be metabolized to 1-chloro-2,2,2-trifluoroethane and 1-chloro-2,2-difluoroethene. nih.gov These reductive processes can also lead to the formation of reactive intermediates, such as free radicals and carbenes, which can interact with cellular components. nih.gov

A consistent finding across numerous studies is the formation and subsequent excretion of trifluoroacetic acid (TFA) as the major urinary metabolite of this compound in rats. nih.govnih.gov Following exposure, blood concentrations of the parent compound decrease, while levels of trifluoroacetic acid rise and then gradually decline. researchgate.net The excretion of trifluoroacetic acid in urine has been observed to be dose-dependent. researchgate.net In addition to TFA, minor urinary metabolites have been identified in rats, including N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine. nih.gov

Table 1: Identified Metabolites of this compound in Animal Models

| Metabolite | Species | Pathway | Reference |

| Trifluoroacetic Acid (TFA) | Rat, Guinea Pig | Oxidative | nih.govnih.govresearchgate.net |

| 1-Chloro-2,2,2-trifluoroethane | Rat | Reductive | nih.gov |

| 1-Chloro-2,2-difluoroethene | Rat | Reductive | nih.gov |

| N-trifluoroacetyl-2-aminoethanol | Rat | Oxidative | nih.gov |

| N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine | Rat | Oxidative | nih.gov |

The metabolic activation of this compound can lead to the formation of reactive intermediates that covalently bind to cellular macromolecules, forming trifluoroacetylated (TFA) protein adducts. nih.gov This phenomenon has been observed in both the liver and plasma of guinea pigs treated with the compound. nih.govsigmaaldrich.com The formation of these adducts is considered a key event in the mechanism of toxicity. nih.gov Studies have shown that the presence of TFA-proteins in plasma is often associated with hepatic damage. nih.gov Covalent binding of metabolites to proteins has also been observed in the liver, kidney, and lung of rats. nih.gov

In Vitro Studies on Hepatic Microsomal Metabolism

In vitro studies using liver microsomes have provided valuable insights into the enzymatic processes involved in the metabolism of this compound. These studies have helped to identify the specific cytochrome P450 isoforms responsible for its biotransformation and to characterize the subcellular distribution of this metabolic activity.

The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, CYP2E1 has been identified as a key enzyme in the oxidative metabolism of this compound in both rat and human liver microsomes. nih.gov Inhibition of CYP2E1 has been shown to decrease the metabolism of this compound. nih.gov Evidence also suggests the involvement of other CYP isoforms, including CYP2B and possibly CYP3A, in its bioactivation. nih.gov Reductive metabolism of the compound has been shown to be catalyzed by at least two isoforms, CYP2E1 and CYP2B1/2. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in this compound Metabolism

| CYP Isoform | Metabolic Pathway | Species Studied (in vitro) | Reference |

| CYP2E1 | Oxidative, Reductive | Rat, Human | nih.govnih.govnih.govnih.gov |

| CYP2B | Bioactivation, Reductive | Rat | nih.govnih.gov |

| CYP3A | Bioactivation | Rat | nih.gov |

The metabolic activity responsible for the biotransformation of this compound is predominantly located in the endoplasmic reticulum of liver cells, where the cytochrome P450 enzymes are concentrated. unl.edu In vitro studies using liver microsomes, which are vesicles of the endoplasmic reticulum, have demonstrated the capacity of this subcellular fraction to metabolize the compound. nih.govnih.gov The formation of trifluoroacetylated protein adducts has been observed in liver microsomes following in vitro incubation with this compound, further confirming the role of this subcellular compartment in its metabolic activation. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling of Biotransformation Processes

Physiologically based pharmacokinetic (PBPK) modeling has been instrumental in understanding the dose-dependent metabolism and disposition of this compound (HCFC-123) in non-human animal models. These models provide a mechanistic framework for simulating the absorption, distribution, metabolism, and excretion of the compound, thereby offering insights into the kinetics of both the parent compound and its metabolites.

A key PBPK model was developed for male Fischer 344 rats exposed to HCFC-123 via inhalation. nih.gov This model was structured with standard flow-limited compartments but also incorporated a gut compartment and a fat compartment of variable size to more accurately reflect the physiological system. nih.gov The parameterization of the model involved a combination of literature-derived values for compartment volumes and blood flows, laboratory-measured partition coefficients, and metabolic parameters that were optimized by fitting the model's simulations to experimental data. nih.gov

A significant finding from this modeling effort was the observation of dose-dependent metabolism, specifically substrate inhibition. nih.gov Experimental data revealed that at a high exposure concentration (1.0%), the blood concentration of the primary metabolite, trifluoroacetic acid (TFA), was unexpectedly lower than at a medium exposure concentration (0.1%). nih.gov Following the exposure period, TFA blood levels from the high-dose group rebounded, eventually reaching the peak concentration observed in the medium-dose group. nih.gov This phenomenon was successfully simulated only when a term for substrate inhibition was included in the PBPK model, a characteristic that has also been described for halothane (B1672932), a structural analog of HCFC-123. nih.gov This work represents a critical step in developing models that can predict the toxicokinetics of HCFC-123. nih.gov

Due to the absence of human kinetic data for HCFC-123, a "corollary approach" was employed, leveraging the validated rat PBPK model for HCFC-123 and a similar model developed for halothane. oup.comnih.gov This strategy involved using the validated PBPK model for HCFC-123 and its metabolite TFA in the Fischer 344 rat as a template to develop and validate a PBPK model for halothane in the same species. oup.comnih.gov This approach's success provides confidence in extrapolating pharmacokinetic behaviors based on structural and metabolic similarities. oup.com

Table 1: Key Features of the PBPK Model for HCFC-123 in Male Fischer 344 Rats

| Model Component | Description | Source |

| Animal Model | Male Fischer 344 Rat | nih.gov |

| Model Structure | Standard flow-limited compartments with the addition of a gut compartment and a variable-size fat compartment. | nih.gov |

| Physiological Parameters | Compartment volumes and blood flow rates were sourced from existing literature. | nih.gov |

| Partition Coefficients | Tissue:air and tissue:blood partition coefficients were determined through laboratory measurements. | nih.gov |

| Metabolic Parameters | Optimized based on experimental data from inhalation exposures. | nih.gov |

| Key Metabolic Feature | Incorporation of a substrate inhibition term was necessary to accurately simulate trifluoroacetic acid (TFA) blood concentrations. | nih.gov |

| Application | Used to describe the dose-dependent metabolism of HCFC-123 and served as a template for developing models for structural analogs. | nih.govnih.gov |

Comparative Biochemical Pathway Analysis with Halogenated Analogs (e.g., Halothane)

The biotransformation of HCFC-123 shares significant similarities with its structural analog, the anesthetic agent halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). nih.govnih.gov Both compounds undergo a common primary pathway of oxidative biotransformation, which is a critical factor in their toxicological profiles. oup.comnih.gov

The principal metabolic pathway for both HCFC-123 and halothane in animal models is oxidation, catalyzed predominantly by the cytochrome P450 enzyme system, specifically the isoform CYP2E1. nih.govclinpgx.orgnih.gov This oxidative process leads to the formation of a reactive trifluoroacyl acid chloride intermediate for both compounds. nih.gov This intermediate is subsequently hydrolyzed to produce the major, stable metabolite, trifluoroacetic acid (TFA), which is excreted in the urine. oup.comnih.gov In vitro studies using rat liver microsomes have shown that the rate of TFA formation from HCFC-123 is comparable to, and in some cases slightly greater than, that from halothane. nih.gov

The formation of the trifluoroacyl acid chloride intermediate is significant because it can covalently bind to hepatic proteins, forming trifluoroacetylated (TFA) protein adducts. nih.govnih.gov These adducts have been implicated in the mechanism of halothane-induced hepatitis. nih.gov The shared metabolic activation pathway and the formation of similar reactive intermediates explain the parallel biological effects observed, such as hepatotoxicity, in animal models like the guinea pig. nih.govresearchgate.net

While the oxidative pathway is dominant for both compounds, halothane is also known to undergo metabolism via a reductive pathway, particularly under hypoxic conditions. clinpgx.orgnih.govnih.gov This pathway, catalyzed by CYP2A6 and CYP3A4, is considered a minor route under normal oxygen tension but is linked to the production of different reactive intermediates and is thought to play a role in hepatotoxicity. clinpgx.orgnih.govnih.gov Studies in rats have shown that this reductive pathway can be enhanced by inducing cytochrome P-450 and creating a low-oxygen environment, leading to liver injury. nih.gov

In addition to sharing metabolic pathways, exposure to HCFC-123 and halothane in rats has been shown to elicit similar biochemical effects. nih.gov These include a significant increase in hepatic beta-oxidation (a marker of peroxisome proliferation) and notable decreases in serum triglycerides and cholesterol. nih.gov These shared metabolic and biological consequences underscore the value of using the extensive data available for halothane in the risk assessment of HCFC-123. nih.gov

Table 2: Comparative Analysis of Metabolic Pathways for HCFC-123 and Halothane

| Feature | This compound (HCFC-123) | Halothane |

| Primary Metabolic Pathway | Oxidative | Oxidative |

| Key Enzyme System | Cytochrome P450 (CYP2E1) nih.govnih.gov | Cytochrome P450 (primarily CYP2E1) clinpgx.org |

| Secondary Metabolic Pathway | Not prominently described | Reductive (under hypoxic conditions) clinpgx.orgnih.gov |

| Major Metabolite | Trifluoroacetic acid (TFA) nih.govnih.gov | Trifluoroacetic acid (TFA) oup.comnih.gov |

| Key Reactive Intermediate | Trifluoroacyl acid chloride nih.gov | Trifluoroacyl acid chloride nih.gov |

| Protein Adduct Formation | Forms TFA-protein adducts nih.gov | Forms TFA-protein adducts nih.gov |

| Shared Biological Effects | Increased hepatic beta-oxidation, decreased serum triglycerides and cholesterol nih.gov | Increased hepatic beta-oxidation, decreased serum triglycerides and cholesterol nih.gov |

Analytical Chemistry and Detection of 2,2 Dichloro 1,1,1 Trifluoroethane and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for separating HCFC-123 and its metabolites from complex matrices, enabling their individual detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like HCFC-123. chromatographyonline.commdpi.com In this method, the sample is vaporized and injected into a gas chromatograph, where it travels through a column that separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

GC-MS has been instrumental in identifying and quantifying HCFC-123 in various samples. For instance, it has been used to analyze atmospheric samples to monitor the accumulation of this and other ozone-depleting gases. chromatographyonline.com The technique is highly sensitive, capable of detecting concentrations at the parts-per-trillion (ppt) level. chromatographyonline.com In metabolic studies, GC-MS has been used to detect volatile metabolites of HCFC-123. nist.gov For example, the reductive metabolism of HCFC-123 has been shown to produce 1-chloro-2,2,2-trifluoroethane and 1-chloro-2,2-difluoroethene, which can be identified using GC-MS. nih.gov A method adapted from the US National Institute of Occupational Safety and Health (NIOSH) analytical method No. 1020, utilizing a gas chromatograph with a flame ionization detector (GC/FID), has a reported detection limit of less than 0.94 ppm. industrialchemicals.gov.au

Table 1: GC-MS Applications in HCFC-123 Analysis

| Application | Matrix | Detected Compounds | Key Findings |

| Atmospheric Monitoring | Air | HCFC-123 and other CFCs/HCFCs | Accumulation of these gases in the atmosphere since the 1960s. chromatographyonline.com |

| Metabolic Studies | Liver Microsomes | 1-chloro-2,2,2-trifluoroethane, 1-chloro-2,2-difluoroethene | Identification of reductive metabolism products. nih.gov |

| Occupational Monitoring | Air | HCFC-123 | Quantification with a detection limit < 0.94 ppm using GC/FID. industrialchemicals.gov.au |

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

While GC-MS is ideal for volatile compounds, high-performance liquid chromatography coupled with electrospray ionization-mass spectrometry (HPLC-ESI-MS) is better suited for the analysis of non-volatile, polar metabolites. In this technique, the sample is dissolved in a liquid and pumped through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The eluting compounds are then introduced into the mass spectrometer via an electrospray ionization source, which is a soft ionization technique that minimizes fragmentation and allows for the detection of the intact molecule.

HPLC-ESI-MS has been utilized in the analysis of trifluoroacetic acid (TFA), a major metabolite of HCFC-123. nih.gov This technique provides the high sensitivity and specificity needed to detect and quantify TFA in biological samples like urine and blood. inchem.orgnih.gov

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information about the molecular structure and can also be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. hyphadiscovery.comnih.gov It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. For fluorinated compounds like HCFC-123 and its metabolites, ¹⁹F-NMR is particularly valuable. huji.ac.ilwikipedia.org The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, which means that even subtle differences in the chemical environment of the fluorine atoms can be detected, providing detailed structural information. wikipedia.org

¹⁹F-NMR has been instrumental in identifying the metabolites of HCFC-123. Studies have shown that trifluoroacetic acid is a major metabolite, and its presence in biological fluids has been confirmed using ¹⁹F-NMR. nih.gov This technique can also identify other fluorine-containing metabolites, such as chlorodifluoroacetic acid. nih.gov The unique signal patterns in the ¹⁹F-NMR spectrum allow for the unambiguous identification and quantification of these metabolites. huji.ac.il

Table 2: ¹⁹F-NMR Chemical Shifts for HCFC-123 and a Metabolite

| Compound | Chemical Shift (ppm) | Reference |

| 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) | -70.25 (in PBS, pH 7.0, N₂) | rsc.org |

| Trifluoroacetic acid | -76.55 (in D₂O) | rsc.org |

Infrared (IR) Spectroscopy for Gas Phase Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is unique to the molecule and can be used for identification and quantification, particularly in the gas phase. meiersupply.comfreon.com The IR absorption spectrum of HCFC-123 shows characteristic peaks that correspond to the stretching and bending vibrations of its C-H, C-Cl, and C-F bonds. meiersupply.comfreon.com Automated vapor detection systems often use infrared absorption sensors, with detection limits typically in the range of 1-2 ppm. inchem.org

Development of Methods for Environmental and Biological Matrix Analysis

The analysis of HCFC-123 and its metabolites in environmental and biological matrices presents unique challenges due to the complexity of these samples. mdpi.comresearchgate.net Urine, blood, and tissues are complex mixtures containing numerous compounds that can interfere with the analysis. mdpi.com Therefore, sample preparation is a critical step to isolate the target analytes and remove interfering substances.

Methods for analyzing HCFC-123 in environmental media often involve gas chromatography with flame ionization detection (GC/FID). inchem.org For biological matrices, a combination of techniques is often employed. For example, in studies of HCFC-123 metabolism, ¹⁹F-NMR and mass spectrometry have been used to identify metabolites in rat and human liver microsomes. nih.gov The development of physiologically based pharmacokinetic (PBPK) models, which simulate the absorption, distribution, metabolism, and excretion of chemicals, relies on accurate analytical data from these methods to predict the fate of HCFC-123 in the body. nih.gov

Routine atmospheric monitoring can be performed using personal or static sampling with methods like activated charcoal tubes or Tedlar® gas bags. industrialchemicals.gov.au The samples are then typically analyzed by GC. industrialchemicals.gov.au These methods have been developed to ensure accurate and reliable monitoring of HCFC-123 levels in various environments.

Regulatory and Policy Frameworks Governing 2,2 Dichloro 1,1,1 Trifluoroethane Research Implications

International Protocols and Agreements Impacting Research (e.g., Montreal Protocol Phase-out Schedules)

The cornerstone of international control over ozone-depleting substances (ODS), including HCFC-123, is the Montreal Protocol on Substances that Deplete the Ozone Layer . epa.govunep.org Initially signed in 1987, the Protocol has undergone several revisions to accelerate the phase-out of ODS. epa.gov HCFCs were introduced as transitional substitutes for the more potent chlorofluorocarbons (CFCs). pjoes.com However, due to their own, albeit lower, ozone depletion potential (ODP), HCFCs are also subject to a structured phase-out schedule. unep.orgresearchgate.net

The phase-out of HCFCs was accelerated by the Copenhagen Amendment (1992) and further adjustments, such as the Beijing Amendment (1999), which tightened controls on their production and trade. epa.gov The Protocol differentiates between developed countries (non-Article 5) and developing countries (Article 5), providing a longer phase-out timeline for the latter. unep.org

For developed countries, the phase-out of HCFCs was largely completed by 2020, with production and import of new HCFC-123 ceasing for use in new equipment. unep.orgwikipedia.org However, production is permitted for servicing existing refrigeration, air-conditioning, and fire suppression equipment until a complete ban in 2030. epa.govfederalregister.gov Developing countries began their phase-out process in 2013 and are scheduled to achieve a complete phase-out by 2040. unep.orgwikipedia.org

These international agreements directly impact research by:

Shifting focus: Research has moved from the application of HCFC-123 to its management, reclamation, and eventual destruction. epa.gov

Driving innovation: The phase-out mandates have created a significant research impetus for identifying and evaluating viable, long-term alternatives with low or zero ODP and low global warming potential (GWP). pjoes.com

International Cooperation: The Protocol's Multilateral Fund supports developing countries in their transition away from ODS, fostering research and technology transfer for the adoption of alternatives. unep.orgepa.gov

Table 1: Montreal Protocol HCFC Phase-out Schedule

| Provision | Developed Countries (Non-Article 5) | Developing Countries (Article 5) |

|---|---|---|

| Baseline | 1989 HCFC consumption + 2.8% of 1989 CFC consumption | Average of 2009 and 2010 consumption |

| Freeze | 1996 | 2013 |

| 99.5% reduction | 2020 (Production/import limited to servicing existing equipment) | Not specified in the same terms |

| 100% phase-out | 2030 | 2030 (with a 2.5% servicing tail until 2040) |

National and Regional Regulatory Approaches for Environmental and Occupational Management

While the Montreal Protocol sets the global agenda, national and regional bodies are responsible for implementing specific regulations for the management of HCFC-123. These regulations address environmental protection and occupational health and safety.

In the United States , the Environmental Protection Agency (EPA) regulates HCFC-123 under Title VI of the Clean Air Act. epa.gov Key aspects of the U.S. approach include:

The HCFC Allowance System: The EPA allocates production and import allowances for HCFCs, which are gradually reduced to meet the Montreal Protocol's phase-out targets.

Use Restrictions: The use of newly produced HCFC-123 is restricted to servicing existing refrigeration and fire suppression equipment manufactured before January 1, 2020. epa.govfederalregister.gov

Refrigerant Management: Section 608 of the Clean Air Act mandates proper management practices to minimize emissions. epa.gov This includes the recovery of refrigerant during maintenance, service, or disposal of equipment and requires technicians to be certified. epa.gov The knowing release of refrigerants is prohibited. epa.gov

Reclamation: The EPA has established a program for certifying refrigerant reclaimers to ensure that used HCFC-123 is purified to industry standards before being resold, thereby extending the supply for servicing existing equipment. epa.gov

In Australia , HCFC-123 was assessed as a Priority Existing Chemical (PEC) under the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), which evaluates risks to occupational health, public health, and the environment. industrialchemicals.gov.au

The European Union has often adopted more stringent regulations than those required by the Montreal Protocol, with extensive use controls and earlier phase-out dates for various HCFC applications. crtech.co.uk

These national and regional frameworks necessitate research into:

Leak Detection and Repair: Developing more efficient technologies and practices to minimize fugitive emissions from existing equipment.

Reclamation and Purification: Improving the efficiency and cost-effectiveness of processes to reclaim used HCFC-123.

Destruction Technologies: Investigating and validating environmentally sound methods for destroying surplus or contaminated HCFC-123.

Table 2: Comparison of Regional Regulatory Approaches for HCFC-123

| Regulatory Aspect | United States (EPA) | European Union | Australia (NICNAS) |

|---|---|---|---|

| Governing Legislation | Clean Air Act (Title VI) | EC Regulation on Ozone-Depleting Substances | Industrial Chemicals (Notification and Assessment) Act 1989 |

| Key Management Strategy | Allowance system, use restrictions, Section 608 refrigerant management | Strict use controls, bans on marketing and use in many applications | Risk assessment and recommendations for safe handling and use |

| Technician Certification | Mandatory for handling refrigerants | Mandatory certification schemes in place | Handled under state/territory occupational health and safety laws |

| Phase-out Deadline (New Equipment) | 2020 | Generally earlier than Montreal Protocol requirements | Aligned with Montreal Protocol obligations |

Q & A

Q. What are the key physical and thermodynamic properties of 2,2-dichloro-1,1,1-trifluoroethane relevant to experimental design?

- Methodological Answer : Critical properties include a boiling point of 27.6°C (300.2 K), critical temperature () of 456.86–456.96 K, critical pressure () of 36.655–36.75 bar, and vapor pressure () of 26.6 ± 0.3 kJ/mol . For thermodynamic modeling, use the modified Benedict–Webb–Rubin (MBWR) equation of state, validated for temperatures 166–500 K and pressures up to 40 MPa . Experimental heat capacity () data can be measured via adiabatic calorimetry, with deviations <1% from literature values .

Q. How should researchers safely handle HCFC-123 in laboratory settings?

- Methodological Answer : Acute exposure risks include drowsiness and dizziness (STOT-single exposure) . Use fume hoods to mitigate inhalation risks and wear nitrile gloves to prevent skin contact. Toxicity studies in guinea pigs show no mutagenicity or carcinogenicity (IARC, NTP, OSHA classifications) . For spills, avoid open flames due to decomposition risks (e.g., hydrogen fluoride release) and use activated carbon for containment .

Q. What environmental regulations govern the use of HCFC-123 in academic research?

- Methodological Answer : HCFC-123 is a Class 2 ozone-depleting substance under the Montreal Protocol with an ozone depletion potential (ODP) of 0.012–0.016 and a global warming potential (GWP) of 77 (100-year horizon) . Researchers must comply with SARA Title III (EPCRA) reporting requirements and Clean Air Act Title VI restrictions . Monitor atmospheric degradation products (e.g., trifluoroacetic acid) via FTIR spectroscopy to assess environmental persistence .

Advanced Research Questions

Q. How can thermodynamic inconsistencies in HCFC-123’s equation of state be resolved for industrial-scale simulations?

- Methodological Answer : Discrepancies in and vapor-liquid equilibrium data arise from impurities (e.g., isomers like 1,2-dichloro-1,1,2-trifluoroethane) . Validate models using high-purity samples (>99.9%) analyzed via GC-MS. The MBWR equation incorporates 32 coefficients fitted to single-phase PVT, vapor pressure, and sound speed data, achieving <0.5% deviation in density predictions . Cross-check with NIST REFPROP database for critical region anomalies .

Q. What synthetic methodologies enable functionalization of HCFC-123 for fluorinated organic compounds?

- Methodological Answer : Copper-mediated radical cross-coupling with phenols or thiophenols yields bis(trifluoromethyl)alkanes. Optimize reactions in amide solvents (e.g., DMF) with 2,2'-bipyridine ligands and Cu(I) salts at 80–100°C . Monitor byproducts (e.g., 1,1,1,4,4,4-hexafluoro-2-butene) via NMR. Reaction efficiency depends on Cl/F substitution ratios and steric effects .

Q. How can researchers distinguish HCFC-123 from its structural isomers in analytical workflows?

- Methodological Answer : Isomers (e.g., 1,2-dichloro-1,1,2-trifluoroethane) share molecular formula () but differ in NMR shifts (e.g., 116–120 ppm for CF groups) and GC retention times. Use polar capillary columns (e.g., DB-624) with electron capture detection (ECD) for trace analysis . Computational modeling (DFT) of dipole moments and vibrational spectra (IR/Raman) aids structural confirmation .

Q. What experimental approaches quantify HCFC-123’s atmospheric degradation kinetics?

- Methodological Answer : Simulate stratospheric reactions in smog chambers with UV photolysis (λ = 185–254 nm). Track Cl radical formation via laser-induced fluorescence (LIF) and quantify degradation products (e.g., COF, HCl) via GC-TCD . Reaction rate constants ( cm/molecule·s) correlate with Arrhenius parameters derived from shock tube experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.